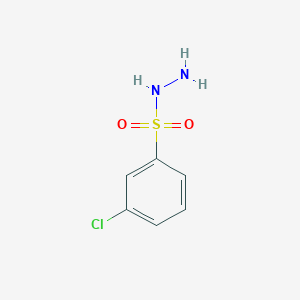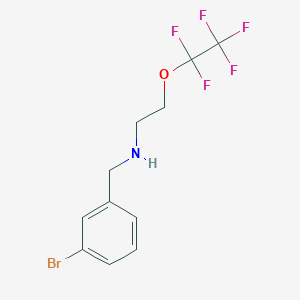![molecular formula C13H20FN3O2S B12118165 (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)
(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine is a complex organic compound featuring a piperazine ring substituted with a fluorophenyl group and a sulfonyl-propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl-piperazine intermediate.
Attachment of the Propylamine Chain: The final step involves the reaction of the sulfonyl-piperazine intermediate with 3-bromopropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperazine nitrogen atoms, forming N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is particularly relevant in the development of drugs for treating neurological and psychiatric disorders, such as depression and anxiety.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The sulfonyl-propylamine chain contributes to its overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-([4-(4-Chlorophenyl)piperazin-1-YL]sulfonyl)propyl)amine: Similar structure but with a chlorine atom instead of fluorine.
(3-([4-(4-Methylphenyl)piperazin-1-YL]sulfonyl)propyl)amine: Contains a methyl group instead of fluorine.
(3-([4-(4-Nitrophenyl)piperazin-1-YL]sulfonyl)propyl)amine: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development, offering potential advantages over similar compounds with different substituents.
Propriétés
Formule moléculaire |
C13H20FN3O2S |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropan-1-amine |
InChI |
InChI=1S/C13H20FN3O2S/c14-12-2-4-13(5-3-12)16-7-9-17(10-8-16)20(18,19)11-1-6-15/h2-5H,1,6-11,15H2 |
Clé InChI |
LFKRHQQBJHMYEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)



![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
![2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12118140.png)




